![molecular formula C7H8O4 B124299 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 146400-14-8](/img/structure/B124299.png)
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid, also known as MOHA, is a bicyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. MOHA is a carboxylic acid derivative of norbornanone, which is a bicyclic ketone. The synthesis of MOHA involves the reaction of 2-oxo-3-norbornene carboxylic acid with methyl vinyl ketone. MOHA has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
作用机制
The mechanism of action of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cellular processes. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to inhibit the activity of various enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has also been found to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell growth.
生化和生理效应
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects, such as antibacterial, antifungal, and antitumor activities. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has several advantages for lab experiments, such as its high purity and stability. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is also readily available and can be synthesized in large quantities. However, 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has some limitations, such as its low solubility in water, which can make it difficult to use in biological assays. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives. One direction is the synthesis and evaluation of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid derivatives with improved biological activity and selectivity. Another direction is the investigation of the mechanism of action of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives, which can provide insights into their potential therapeutic applications. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can also be used as a template for the synthesis of novel compounds with unique chemical structures and biological activities. Additionally, the development of new synthetic methods for 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives can facilitate their use in scientific research.
合成方法
The synthesis of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid involves the reaction of 2-oxo-3-norbornene carboxylic acid with methyl vinyl ketone in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, which forms a bicyclic intermediate that is subsequently hydrolyzed to form 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid. The yield of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst concentration, and reaction time.
科学研究应用
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects, making it a promising compound for scientific research. One of the potential applications of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is as a building block for the synthesis of novel compounds with biological activity. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be modified to introduce functional groups that can interact with biological targets, such as enzymes and receptors. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities.
属性
CAS 编号 |
146400-14-8 |
|---|---|
产品名称 |
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
6-methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4-2-11-6(10)7(3,4)5(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI 键 |
ROHGIGWSIUKFCD-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C(=O)OC2)C(=O)O |
规范 SMILES |
CC1C2C1(C(=O)OC2)C(=O)O |
同义词 |
3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,6-methyl-2-oxo-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



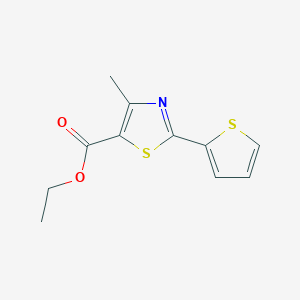
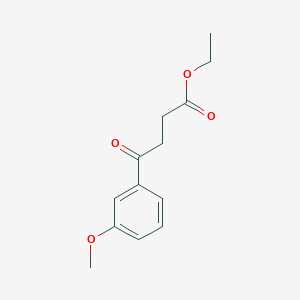
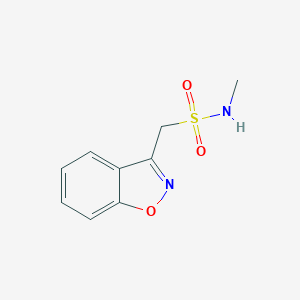
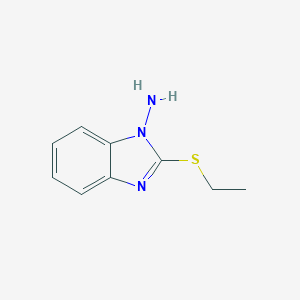
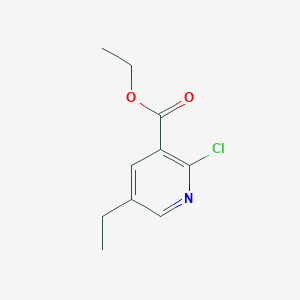
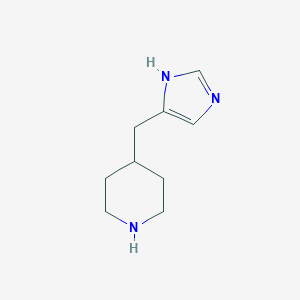
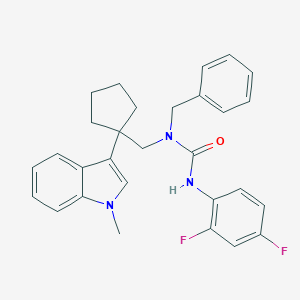
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)
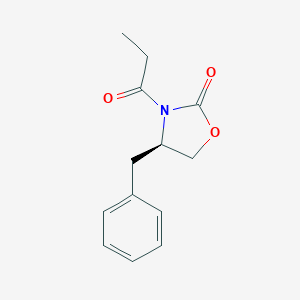
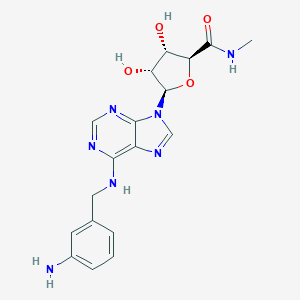
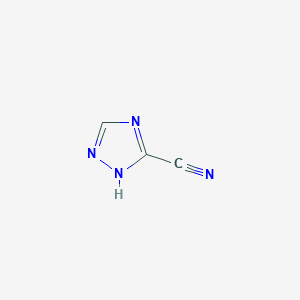
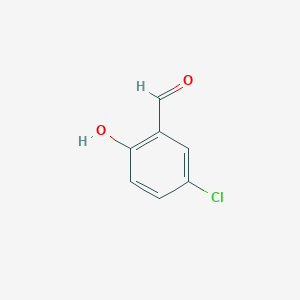
![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)